REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[C:3]([C:5]1C=[CH:9][C:8]([Br:11])=[CH:7][N:6]=1)=[O:4].BrC1C=[N:16]C(C(O)=O)=NC=1>>[CH3:12][N:2]([CH3:1])[C:3]([C:5]1[N:6]=[CH:7][C:8]([Br:11])=[CH:9][N:16]=1)=[O:4]
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CN(C(=O)C1=NC=C(C=C1)Br)C
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Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1=NC=C(C=N1)Br)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 308 mg | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |